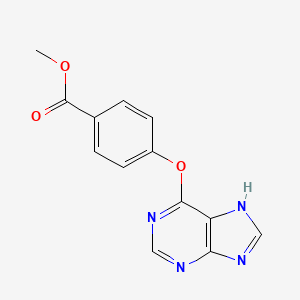
Withaphysalin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Withaphysalin S is a naturally occurring compound belonging to the class of withanolides, which are a group of modified C28 ergostane-type steroids. These compounds are predominantly found in plants of the Solanaceae family, particularly in the genus Physalis . This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of withaphysalins typically involves the oxidation of the C-18 methyl group into a carboxylic acid, leading to the formation of an additional lactone ring by the linkage between the C-18 carboxylic acid and the C-20 hydroxyl group in the basic skeleton of withanolide . This process requires specific reaction conditions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of withaphysalins, including Withaphysalin S, often involves the extraction and purification from plant sources, particularly from species of the genus Physalis. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Withaphysalin S undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive withanolides.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Withaphysalin S exerts its effects through several molecular targets and pathways:
Anticancer: Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory: Suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB and STAT3 pathways.
Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Withaphysalin S is unique among withanolides due to its specific structural modifications and potent biological activities. Similar compounds include:
Withaphysalin A: Exhibits similar anticancer and anti-inflammatory properties but differs in its molecular structure.
2,3-Dihydro-withaphysalin C: Another withanolide with notable anti-inflammatory activity.
Eigenschaften
Molekularformel |
C29H40O8 |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
(1R,2S,3S,5S,6R,8S,9R,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-3,18,19-trihydroxy-8-methoxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-en-14-one |
InChI |
InChI=1S/C29H40O8/c1-14-11-22(36-24(33)15(14)2)27(4)19-13-18(30)23-16-12-21(32)29(34)9-6-7-20(31)26(29,3)17(16)8-10-28(19,23)25(35-5)37-27/h6-7,16-19,21-23,25,30,32,34H,8-13H2,1-5H3/t16-,17+,18+,19-,21-,22-,23-,25+,26+,27-,28+,29+/m1/s1 |
InChI-Schlüssel |
NPXYPNIBFMPFKU-IIODSFQOSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)[C@H](O2)OC)O)C)C |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C2(C3CC(C4C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(O2)OC)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)

![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)

![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)

![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)



